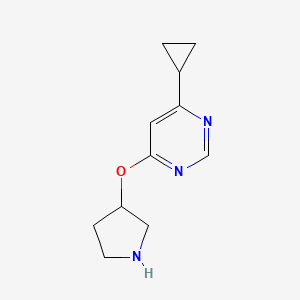

4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidine is a basic structure in nucleotides (cytosine, thymine, and uracil) in DNA and RNA. It’s a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyrrolidine, on the other hand, is a five-membered ring with the molecular formula (CH2)4NH. It is a saturated heterocycle and a secondary amine . The compound you mentioned seems to be a derivative of these two structures.

Chemical Reactions Analysis

The chemical reactions involving “4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine” would depend on the specific conditions and reagents used. Pyrimidine and pyrrolidine rings can undergo various reactions depending on the substituents present .Aplicaciones Científicas De Investigación

Structural and Conformational Studies

- Crystallography and Molecular Configuration : The compound 4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine and its derivatives have been studied for their crystallographic configurations. For instance, Yang et al. (2014) explored the anti-glycosylic bond conformation of a similar compound, providing insights into its three-dimensional crystal structure and hydrogen bonding arrangement (Yang et al., 2014).

Synthesis and Chemical Reactions

- Synthesis Processes : The synthesis of pyrrolo[2,3-d]pyrimidines, a category to which this compound belongs, has been extensively studied. Quiroga et al. (2010) detailed the multicomponent reaction processes involved in creating a series of pyrrolo[2,3-d]pyrimidines, highlighting unexpected cyclization processes established by NMR and X-ray diffraction (Quiroga et al., 2010).

Pharmaceutical and Biological Applications

- Herbicidal Activity : Pyrimidines with certain substituents, including cyclopropyl groups, have demonstrated valuable herbicidal activity. Krämer (1997) discusses compounds with amino and cyclopropylmethoxy groups in the pyrimidine nucleus, especially in applications like cotton and sunflower cultivation (Krämer, 1997).

- Antitumor Activity : Liu et al. (2015) synthesized a novel series of pyrrolo[2,3-d]pyrimidines targeting both thymidylate and purine nucleotide biosynthesis, showing significant antiproliferative potencies against various tumor cell lines. This suggests potential applications in cancer treatment (Liu et al., 2015).

Optical and Electronic Properties

- Fluorescent Properties and Sensor Applications : Pyrrolo-C, a derivative of pyrrolo[2,3-d]pyrimidines, has been used as a fluorescent probe to monitor RNA secondary structure formation. This indicates its potential in biophysical studies and as a sensor material (Tinsley & Walter, 2006).

Mecanismo De Acción

Direcciones Futuras

The future directions for research on “4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine” would likely involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of many pyrimidine and pyrrolidine derivatives, it could be of interest in fields such as medicinal chemistry and drug discovery .

Propiedades

IUPAC Name |

4-cyclopropyl-6-pyrrolidin-3-yloxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-2-8(1)10-5-11(14-7-13-10)15-9-3-4-12-6-9/h5,7-9,12H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFPSFGKNRSYPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)OC3CCNC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-N-(3-bromophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2991103.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2991106.png)

![(E)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2991107.png)

![1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2991110.png)

![1-{[1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2991113.png)

![N-[3-Oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide](/img/structure/B2991115.png)

![5-chloro-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)thiophene-2-carboxamide](/img/structure/B2991116.png)

![1-(2,3-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2991118.png)

![[3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol](/img/structure/B2991122.png)

![6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid](/img/structure/B2991123.png)